Urea, N,N'-bis(1,1-dimethylethyl)-
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Urea, N,N'-bis(1,1-dimethylethyl)-, has been explored through various methods. One notable approach involves the catalyzed synthesis of 2,2'-arylmethylene bis derivatives by urea via condensation reactions, offering advantages like high yields, environmental friendliness, and simple work-up procedures (Ji-tai Li et al., 2012). Additionally, the synthesis of urea and thiourea derivatives of bis(dimethyl-phosphinoylmethyl)-amine has been reported, expanding the chemical repertoire of urea derivatives (V. Lachkova et al., 2002).
Molecular Structure Analysis
The molecular structure of Urea, N,N'-bis(1,1-dimethylethyl)-, and its derivatives reveals interesting features. For instance, N,N'-Bis(2,3,7,8,12,13,17,18-octaethylporphyrin-5-yl)urea exhibits cis-trans conformational switching depending on solvent properties, showing the adaptability of urea derivatives to different chemical environments (Mio Matsumura et al., 2013).
Chemical Reactions and Properties
Several studies have highlighted the chemical reactions and properties of Urea, N,N'-bis(1,1-dimethylethyl)-, derivatives. For example, bis-ureas have been synthesized and shown to form supramolecular polymers in organic solvents, indicating their potential for creating complex chemical structures through self-association (V. Simic et al., 2003).
Physical Properties Analysis
The physical properties of Urea, N,N'-bis(1,1-dimethylethyl)-, derivatives have been explored in various contexts. The study of crystalline bis-urea nanochannel architectures tailored for single-file diffusion studies demonstrates the unique physical characteristics of these compounds, such as their ability to form one-dimensional nanochannels (C. Bowers et al., 2015).
Chemical Properties Analysis
The chemical properties of Urea, N,N'-bis(1,1-dimethylethyl)-, and its derivatives have been thoroughly investigated. Research on the synthesis and study of N,N' - hexamethylene bis- derivatives highlights the reactivity of NH reaction centers in these compounds, offering insights into their chemical behavior and potential applications (Holboyev Yusufjon Khakimovich et al., 2022).
Scientific Research Applications
Thermodynamic Properties
Urea derivatives, including N,N'-bis(1,1-dimethylethyl)-urea, have been extensively studied for their thermodynamic properties. For instance, research has demonstrated the heat capacities and enthalpies of phase transitions for urea and various alkyl derivatives, which are crucial in understanding their behavior in different temperature conditions (Kabo et al., 1995).
Vapor Pressure and Enthalpy of Sublimation
The vapor pressure and enthalpy of sublimation for urea derivatives have also been a subject of study. This research is significant in applications like material science and industrial processes where the volatility and thermal stability of substances are crucial (Zaitsau et al., 2003).
Conformational Switching
Research on N,N'-bis(porphyrinyl)urea shows solvent-dependent cis-trans conformational switching, indicating potential applications in molecular switching and sensing technologies (Matsumura et al., 2013).
Organometallic Reactions
The use of urea derivatives in organometallic reactions has been explored, where they act as intermediates or reagents. For instance, N,N'-dimethoxy-N,N'-dimethylurea has been used as a carbonyl dication equivalent in synthesizing unsymmetrical ketones, which are valuable in chemical synthesis (Whipple & Reich, 1991).
Supramolecular Chemistry
Urea derivatives are key in supramolecular chemistry, forming structures like gelators and polymers. For instance, bis(urea)s based on certain spacers have been shown to be effective low molecular weight gelators (Smith et al., 2022). N,N'-Dialkylureas are precursors in supramolecular polymers, especially in nonpolar solvents (Boileau et al., 2000).
Hydrogen Bonding Interactions
The hydrogen bonding interactions of urea derivatives have implications in molecular self-assembly and material science. For example, N,N'-dimethylurea derivatives have been shown to enhance the formation of triply hydrogen-bonded complexes (Kagechika et al., 1996).
Solvent Effects in Gelation
Research on the gelation ability of urea compounds in different solvents provides insights into their potential applications in material science and drug delivery systems (Meng et al., 2013).
Spectroscopic Studies
Spectral studies of urea analogs, like N-N'-dimethylethylene urea, reveal their potential in various fields, including pharmaceuticals and material science. These studies encompass FT-IR, FT-Raman, and UV-VIS methods, providing deep insights into the molecular structure and interactions of these compounds (2021).
properties
IUPAC Name |
1,3-ditert-butylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSABLXKFAPKFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201519 | |
Record name | Urea, N,N'-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N,N'-bis(1,1-dimethylethyl)- | |
CAS RN |
5336-24-3 | |
Record name | N,N'-Bis(1,1-dimethylethyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-Butylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N,N'-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(1,1-dimethylethyl)urea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY7ZU2UHY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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